
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorobenzyl group, and a benzaldehyde moiety. It is primarily used in research and development within the fields of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be summarized as follows:
- Dissolve 3-ethoxybenzaldehyde in DMF.
- Add potassium carbonate to the solution.
- Introduce 2-fluorobenzyl bromide to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy and fluorobenzyl groups can interact with biological targets, influencing the compound’s reactivity and binding affinity . The molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde: Similar structure but with a different substitution pattern on the benzene ring.
3-Ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde: Another isomer with the fluorine atom in a different position.
Uniqueness
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research for developing new compounds with tailored functionalities .
Propriétés
Formule moléculaire |
C16H15FO3 |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
3-ethoxy-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15FO3/c1-2-19-15-9-5-7-12(10-18)16(15)20-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |
Clé InChI |
WFWWTYWNMMHMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
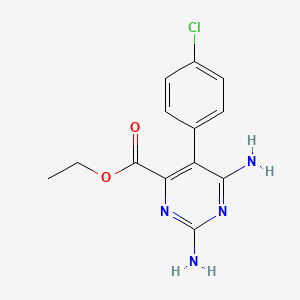
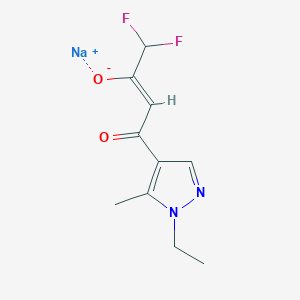
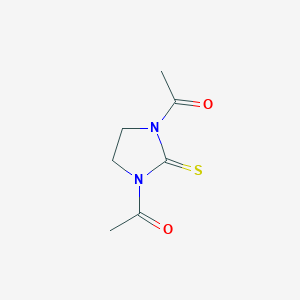
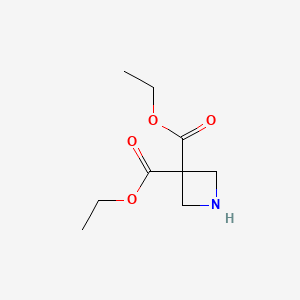
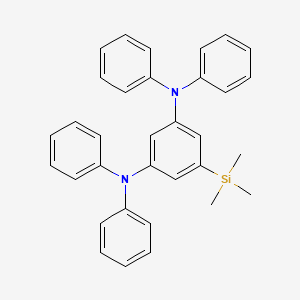
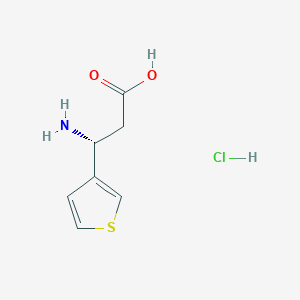
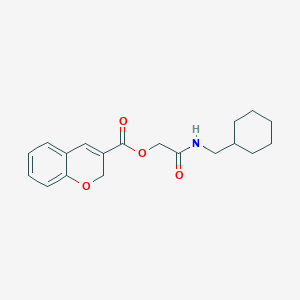
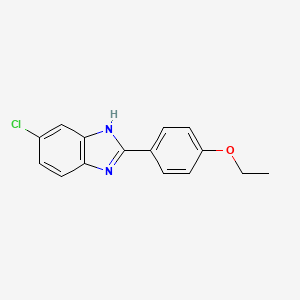


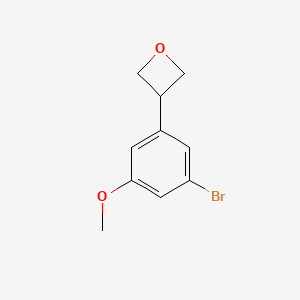

![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
